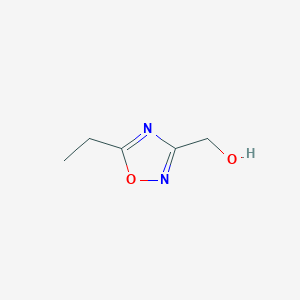

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol

CAS No.: 915920-77-3

Cat. No.: VC3288808

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915920-77-3 |

|---|---|

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | (5-ethyl-1,2,4-oxadiazol-3-yl)methanol |

| Standard InChI | InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 |

| Standard InChI Key | RGTPYSSBXLVYCU-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)CO |

| Canonical SMILES | CCC1=NC(=NO1)CO |

Introduction

Structural Properties and Identification

Chemical Structure and Physical Properties

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol possesses a distinctive molecular structure that directly influences its physical and chemical behavior. The compound has a molecular formula of C₆H₈N₂O₂ with a calculated molecular weight of 140.14 g/mol. The core structure consists of a 1,2,4-oxadiazole ring, which contains one oxygen atom and two nitrogen atoms arranged in a specific pattern. This heterocyclic core is substituted with an ethyl group at position 5 and a hydroxymethyl group at position 3, creating a molecule with both polar and non-polar regions.

The presence of the hydroxymethyl group confers increased polarity to the molecule, affecting its solubility profile. (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol exhibits good solubility in polar organic solvents such as methanol and moderate solubility in acetonitrile, but limited solubility in water. This solubility pattern is important for considering its applications in biological systems and pharmaceutical formulations.

Spectroscopic Identification

The structural confirmation of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for identifying the functional groups, with the hydroxymethyl group typically appearing at δ 4.5–5.0 ppm in ¹H-NMR spectra. Mass spectrometry provides validation of the molecular weight, with the compound showing a characteristic [M+H]⁺ peak at m/z 141.07 in high-resolution mass spectrometry.

Other identification parameters include:

| Identification Parameter | Value | Note |

|---|---|---|

| IUPAC Name | (5-ethyl-1,2,4-oxadiazol-3-yl)methanol | Systematic chemical nomenclature |

| InChI | InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 | International Chemical Identifier |

| InChI Key | RGTPYSSBXLVYCU-UHFFFAOYSA-N | Hashed version of InChI |

| Canonical SMILES | CCC1=NC(=NO1)CO | Simplified molecular-input line-entry system |

| CAS Number | 915920-77-3 | Chemical Abstracts Service registry number |

X-ray crystallography has also been employed to resolve the crystal packing and bond angles of this compound, providing definitive structural confirmation. These spectroscopic and crystallographic methods collectively ensure accurate identification and characterization of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol for research and application purposes.

Synthetic Methods

Laboratory Synthesis

The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol typically follows well-established routes for oxadiazole derivatives. One of the most common synthetic approaches involves the cyclization of amidoxime precursors with appropriate esters or carboxylic acids under dehydrating conditions. This method typically produces good yields and high-purity compounds suitable for further applications and biological evaluation.

A specific synthetic pathway for (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol involves the cyclization of ethyl hydrazinecarbothioamide with formic acid. The reaction proceeds under controlled temperature and pressure conditions to ensure proper formation of the oxadiazole ring structure. The key steps in this synthesis include:

-

Formation of the appropriate amidoxime intermediate

-

Reaction with propionic anhydride to introduce the ethyl group

-

Cyclization under dehydrating conditions to form the oxadiazole ring

-

Introduction of the hydroxymethyl group at position 3

Optimization and Scale-up

For laboratory and industrial production, optimization of reaction conditions is crucial to maximize yield and purity. Design of Experiments (DoE) approaches are often employed to systematically adjust parameters such as solvent polarity, temperature, reaction time, and catalyst loading. For (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol synthesis, the use of HClO₄-SiO₂ as a catalyst in solvents like DMSO at controlled temperatures (approximately 80°C) has been found effective.

In industrial settings, the synthesis can be scaled up using similar methods but with optimized reaction conditions. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and maintain consistent quality. The purification process typically involves recrystallization or column chromatography to ensure high purity of the final product.

Chemical Reactivity

Types of Reactions

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol can participate in a variety of chemical reactions, primarily due to the functional groups present in its structure. The hydroxymethyl group and the heterocyclic ring both contribute to its reactive nature. The compound can undergo several types of reactions including:

-

Oxidation reactions: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

-

Reduction reactions: The oxadiazole ring can be reduced under appropriate conditions.

-

Substitution reactions: The hydroxyl group provides a site for nucleophilic substitution.

-

Esterification: The hydroxyl group can form esters with carboxylic acids.

Reagents and Conditions

Various reagents can be employed for different transformations of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), which can convert the hydroxymethyl group to carboxylic acids or ketones. For reduction reactions, reagents such as lithium aluminum hydride (LiAlH₄) are often used, potentially leading to the formation of amines or alcohols.

Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions, resulting in the formation of different substituted oxadiazoles or other derivatives. The reaction conditions, including temperature, solvent, and catalyst, significantly influence the outcome of these transformations.

| Reaction Type | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Aqueous, room temperature to 50°C | Carboxylic acids, ketones |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, 0°C to room temperature | Amines, alcohols |

| Substitution | Various nucleophiles | Diverse conditions based on nucleophile | Substituted oxadiazoles |

| Esterification | Carboxylic acids, acid chlorides | Acidic catalysis or basic conditions | Esters |

These reactions provide pathways for the derivatization of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol, enabling the creation of compound libraries for structure-activity relationship studies and drug discovery efforts.

Mechanism of Action

Molecular Interactions

The biological activity of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol stems from its ability to interact with specific molecular targets within biological systems. The 1,2,4-oxadiazole ring, along with its substituents, plays a crucial role in these interactions. The compound's mechanism of action varies depending on the biological system and the specific application context.

In antimicrobial activity, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The precise molecular targets and pathways involved are still under investigation, but the compound's structural features likely enable it to penetrate bacterial cell walls and interfere with essential cellular processes.

For its anticancer effects, the compound may act through multiple pathways. These could include inhibition of specific enzymes crucial for cancer cell proliferation, induction of apoptosis (programmed cell death), or interference with cell signaling pathways. RNA sequencing studies have been employed to identify pathway-specific responses to better understand the compound's mechanism in cancer cells.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided insights into how structural modifications of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol affect its biological activity. These studies correlate substituent effects (such as ethyl versus methyl groups) with bioactivity profiles. Key findings from SAR studies include:

-

The ethyl group at position 5 appears to enhance lipophilicity, potentially improving cell membrane penetration.

-

The hydroxymethyl group at position 3 provides a site for hydrogen bonding with biological targets.

-

Modifications to the hydroxymethyl group, such as esterification, can alter bioavailability and pharmacokinetic properties.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, have been employed to predict the biological activity of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol derivatives. These methods aid in designing more potent and selective compounds for specific therapeutic applications.

Comparison with Similar Compounds

Structural Analogs

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol belongs to a broader family of oxadiazole derivatives, many of which share structural similarities but exhibit different properties and biological activities. Comparative analysis of these compounds provides valuable insights into structure-function relationships and guides the development of more effective derivatives.

Key structural analogs include compounds with variations in:

-

The substituent at position 5 (e.g., methyl, propyl, or aryl groups instead of ethyl)

-

The substituent at position 3 (e.g., other functional groups replacing the hydroxymethyl)

-

The oxadiazole ring itself (e.g., 1,3,4-oxadiazoles instead of 1,2,4-oxadiazoles)

Physicochemical Properties Comparison

The physicochemical properties of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol differ significantly from its structural analogs due to variations in substituents. These differences influence solubility, stability, and biological activity.

| Compound | Solubility Characteristics | Melting Point | Key Structural Features |

|---|---|---|---|

| (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol | Enhanced polarity due to hydroxymethyl group; Good solubility in polar organic solvents | Not specified | Ethyl at position 5, hydroxymethyl at position 3 |

| (5-Methyl-1,2,4-oxadiazol-3-YL)methanol | Higher water solubility than the ethyl analog | Not specified | Methyl at position 5, hydroxymethyl at position 3 |

| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridine | Different solubility profile due to pyridine ring | 97–99°C | Ethyl at position 5, pyridine at position 3 |

| 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline | Less polar, higher lipophilicity | Higher (due to stronger intermolecular interactions) | Ethyl at position 5, aniline at position 3 |

Research Applications

Synthetic Building Block Applications

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol serves as a valuable building block in organic synthesis due to its functional groups that allow for diverse chemical transformations. The hydroxymethyl group provides a reactive site for further modifications, enabling the creation of more complex molecules with potential biological activities. Synthetic chemists utilize this compound to:

-

Create libraries of derivatives for structure-activity relationship studies

-

Develop new heterocyclic compounds with improved properties

-

Synthesize target molecules for specific biological applications

-

Explore novel reaction methodologies involving oxadiazole chemistry

The versatility of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in organic synthesis makes it an important tool in medicinal chemistry and drug discovery efforts. Its reactions can be optimized through experimental design approaches to achieve desired transformations with high yield and selectivity.

Medicinal Chemistry Applications

In medicinal chemistry, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol has been investigated for its role in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its structural features allow it to interact with biological targets effectively, making it a promising scaffold for drug design.

Research has focused on developing derivatives with enhanced potency and selectivity for various therapeutic applications. For example, in a study focused on the design of novel anticancer agents, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed promising activity against several cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Agrochemical Research

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol has found applications in agrochemical research, serving as an intermediate in the synthesis of herbicides and fungicides. Its incorporation into agrochemical formulations has shown enhanced efficacy against plant pathogens compared to some traditional agents.

Field trials have demonstrated the potential of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol-derived formulations in crop protection against fungal pathogens. The development of these applications involves extensive testing for efficacy, environmental impact, and safety considerations. The ongoing research in this area aims to create more effective and environmentally friendly agricultural solutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume